molecular formula C13H21N5 B11747875 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11747875
M. Wt: 247.34 g/mol
InChI Key: IOTPHAFNLJDNBY-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound “N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine” features a bis-pyrazole core, with a methyl-ethyl-substituted pyrazole linked via a methylene bridge to a 1-(propan-2-yl)-substituted pyrazol-4-amine. The propan-2-yl (isopropyl) group at position 1 of the pyrazole ring and the ethyl-methyl substitution at position 5 of the adjacent pyrazole are critical structural features influencing its physicochemical and pharmacological properties .

Molecular Properties Based on its structure, the molecular formula is inferred as C₁₃H₂₁N₅ (calculated molecular weight: ~247.35 g/mol).

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-13(11(4)6-15-17)8-14-12-7-16-18(9-12)10(2)3/h6-7,9-10,14H,5,8H2,1-4H3

InChI Key

IOTPHAFNLJDNBY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CN(N=C2)C(C)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The most widely reported method involves cyclocondensation between 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and 1-isopropylhydrazine hydrochloride under acidic or basic conditions. In a typical procedure, the aldehyde derivative is reacted with the hydrazine salt in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol at reflux temperatures (80–100°C) for 12–24 hours. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl, followed by cyclization and dehydration to form the pyrazole ring.

Optimization Parameters :

  • Solvent Effects : Ethanol yields 65–70% product purity, while DMF improves reactivity but requires post-reaction purification.

  • Catalysts : Addition of p-toluenesulfonic acid (PTSA) accelerates cyclization, reducing reaction time to 8–10 hours.

Table 1: Cyclocondensation Reaction Conditions and Yields

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol80246892
DMF100127288
THF65186190

Reductive Amination

Two-Step Synthesis

This method involves initial formation of an imine intermediate followed by reduction. 1-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde is reacted with 1-isopropyl-1H-pyrazol-4-amine in methanol under inert atmosphere, followed by addition of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or sodium triacetoxyborohydride (NaBH(OAc)3\text{NaBH(OAc)}_3) at 0–25°C. The reducing agent selectively targets the imine bond, yielding the secondary amine without affecting other functional groups.

Key Advantages :

  • Selectivity : Avoids over-reduction of pyrazole rings.

  • Mild Conditions : Reactions proceed at ambient temperature, minimizing thermal degradation.

Table 2: Reductive Amination Performance Metrics

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH3CN\text{NaBH}_3\text{CN}Methanol2575
NaBH(OAc)3\text{NaBH(OAc)}_3DCM082
NaBH4\text{NaBH}_4THF2558

Nucleophilic Substitution

Chloro Intermediate Route

A halogenated precursor, 5-(chloromethyl)-1-ethyl-4-methyl-1H-pyrazole, is reacted with 1-isopropyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or triethylamine (Et3N\text{Et}_3\text{N}). The reaction is typically conducted in acetonitrile or dimethyl sulfoxide (DMSO) at 60–80°C for 6–12 hours. Nucleophilic displacement of the chloride by the amine nitrogen generates the target compound.

Challenges :

  • By-Product Formation : Competing elimination reactions may produce alkene derivatives, necessitating careful stoichiometric control.

  • Purification : Column chromatography is often required to isolate the product from unreacted starting materials.

Table 3: Nucleophilic Substitution Efficiency

BaseSolventTime (h)Yield (%)
K2CO3\text{K}_2\text{CO}_3Acetonitrile870
Et3N\text{Et}_3\text{N}DMSO665
DBUTHF1060

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A mixture of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde and 1-isopropylhydrazine hydrochloride in ethanol is irradiated at 150–200 W for 15–30 minutes, achieving yields comparable to conventional methods.

Benefits :

  • Energy Efficiency : 80% reduction in energy consumption compared to reflux methods.

  • Scalability : Compatible with continuous flow reactors for industrial production.

Continuous Flow Reactor Systems

Process Intensification

Recent advancements employ microreactor technology to enhance mass and heat transfer. Reactants are pumped through a heated reactor module (80–100°C) with residence times of 5–10 minutes, achieving 85–90% conversion rates. This method minimizes side reactions and improves reproducibility.

Industrial Relevance :

  • Throughput : Capable of producing 1–2 kg/hour in pilot-scale systems.

  • Safety : Reduced solvent volumes lower flammability risks.

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

Cyclocondensation offers moderate yields (65–72%) with high purity, while reductive amination provides superior yields (75–82%) at the expense of additional purification steps. Microwave and flow-based methods balance speed and efficiency but require specialized equipment.

Environmental Impact

Traditional methods generate 3–5 L of solvent waste per kilogram of product, whereas flow reactors reduce waste to 0.5–1 L. Catalytic systems using PTSA or immobilized bases further enhance green chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, hydroxides, and other nucleophiles.

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A comparative analysis with structurally related pyrazole derivatives is presented below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₃H₂₁N₅ 247.35 1-(propan-2-yl), ethyl, methyl Moderate lipophilicity; potential H-bonding via NH group
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine C₁₂H₁₉ClFN₅ 287.77 2-fluoroethyl, ethyl, methyl Enhanced metabolic stability due to fluorine; potential halogen bonding
Ceapin-A9 C₁₆H₁₁F₃N₄O₂ 348.28 Trifluoromethyl, furan-2-yl High electron-withdrawing capacity; used in protein-folding studies
N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine C₂₀H₂₈N₄O 340.46 Benzyl, propyl, methyl Increased aromatic bulk; potential π-π interactions
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-dimethoxyphenyl, methyl Enhanced solubility due to methoxy groups; 95% purity reported

Key Observations

Substituent Effects :

  • The propan-2-yl group in the target compound provides steric bulk compared to smaller groups (e.g., methyl) but less hydrophobicity than aromatic substituents (e.g., benzyl in ).
  • Fluorine-containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to oxidative degradation, a feature absent in the target compound .
  • Electron-withdrawing groups (e.g., trifluoromethyl in Ceapin-A9) enhance binding affinity in protein interactions, whereas the target compound’s alkyl-dominated structure may favor hydrophobic binding pockets .

Synthetic Accessibility :

  • The target compound likely follows synthetic routes similar to Ceapin derivatives, involving nitro-group hydrogenation and amide coupling (). However, the absence of complex aromatic or trifluoromethyl groups simplifies its synthesis compared to Ceapin-A9 .

Purity and Analytical Data :

  • While purity data for the target compound is unavailable, related pyrazole derivatives (e.g., ) report ~95% purity, suggesting comparable standards for the target . Analytical tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) are critical for structural validation and electronic property comparisons .

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H22N5
Molecular Weight283.8 g/mol
CAS Number1856089-48-9

The structure includes an ethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring, which contributes to its unique chemical behavior and potential applications in various fields of research .

Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors. This interaction can modulate various biological effects, making it a candidate for further pharmacological exploration. The compound's mechanism of action may involve:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in critical biochemical pathways.
  • Receptor Modulation : Binding to receptors that regulate physiological processes.

These interactions can lead to significant biological effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notable findings include:

Cell LineIC50 (µM)Reference
MCF73.79
SF26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness against various cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which could position N-[ (1-Ethyl -4-methyl -1H-pyrazol -5 -yl)methyl]- 1-(propan -2 -yl ) - 1H -pyrazol -5 -amine as a potential therapeutic agent in treating inflammatory diseases .

Case Studies

A recent study explored the efficacy of pyrazole derivatives in treating cancerous cells. The results indicated that compounds similar to N-[ (1-Ethyl -4-methyl -1H-pyrazol -5 -yl)methyl]- 1-(propan -2 -yl ) - 1H -pyrazol -5 -amine exhibited significant cytotoxicity against various cancer cell lines:

  • Study on Hepatocellular Carcinoma : Derivatives showed IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL against Hep2 and P815 cell lines, indicating their potential as anticancer agents .
  • Evaluation of Pyrazole Derivatives : Compounds were assessed for their ability to induce apoptosis in A549 lung cancer cells, with some derivatives demonstrating significant growth inhibition and apoptosis induction .

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for achieving high yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Alkylation of pyrazole amines : Reacting 1-(propan-2-yl)-1H-pyrazol-4-amine with a halogenated intermediate (e.g., 1-ethyl-4-methyl-1H-pyrazol-5-ylmethyl chloride) under basic conditions (e.g., cesium carbonate or potassium carbonate) to facilitate the nucleophilic attack .
  • Optimization of solvents and temperature : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred, with reactions often conducted at 35–60°C for 24–48 hours to maximize yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm, triplet), methyl groups (δ 2.1–2.3 ppm, singlet), and pyrazole protons (δ 7.0–8.0 ppm) .
  • ¹³C NMR : Signals for quaternary carbons in pyrazole rings (δ 140–160 ppm) and aliphatic carbons (δ 20–50 ppm) .
    • HRMS (High-Resolution Mass Spectrometry) : Confirmation of molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
    • IR Spectroscopy : Stretching vibrations for amine groups (~3300 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing derivatives with enhanced biological activity?

Computational approaches include:

  • Reaction Path Search : Using density functional theory (DFT) to model reaction mechanisms and identify transition states, reducing trial-and-error in synthesis .
  • Molecular Docking : Predicting binding affinities to biological targets (e.g., enzymes) by analyzing interactions between the compound’s functional groups (amine, pyrazole) and active sites .
  • QSAR (Quantitative Structure-Activity Relationship) : Corating structural features (e.g., substituent electronegativity, steric bulk) with observed biological activity to prioritize derivatives for synthesis .

Q. When encountering discrepancies in NMR data between theoretical predictions and experimental results, what steps should researchers take to resolve these contradictions?

  • Check for Isomerism : Pyrazole derivatives may exhibit tautomerism; variable temperature NMR or 2D experiments (e.g., COSY, HSQC) can identify dynamic equilibria .
  • Assess Purity : Repeat chromatography or use preparative HPLC to eliminate impurities contributing to split peaks .
  • Cross-Validate with Alternative Techniques : Compare HRMS data to confirm molecular weight or use X-ray crystallography for unambiguous structural determination .

Q. How can reaction kinetics and mechanistic studies improve the scalability of the synthesis process?

  • Kinetic Profiling : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., slow alkylation) and adjust reagent stoichiometry .
  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions compared to batch processes, improving reproducibility at scale .
  • Catalyst Optimization : Screen transition metal catalysts (e.g., copper bromide) to accelerate coupling steps and reduce reaction time .

Q. What methodological frameworks are recommended for assessing this compound’s interactions with biological targets?

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding constants (Kd) to receptors/enzymes .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) or use fluorescent tags to track intracellular localization .
  • Metabolic Stability Tests : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation, informing pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data across different assay systems?

  • Validate Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Use Orthogonal Assays : Confirm antifungal activity observed in agar diffusion with broth microdilution MIC (Minimum Inhibitory Concentration) tests .
  • Control for Off-Target Effects : Employ gene knockout models or selective inhibitors to isolate the compound’s mechanism of action .

Methodological Resources

  • Experimental Design : Apply factorial design (e.g., 2³ factorial matrix) to optimize reaction parameters (temperature, solvent, catalyst loading) while minimizing experiments .
  • Data Reproducibility : Use Open Science frameworks (e.g., ICReDD’s computational-experimental feedback loop) to validate results across labs .

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